

physical and chemical properties of H-DL-TYR(ME)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	H-DL-TYR(ME)-OH	
Cat. No.:	B555555	Get Quote

An In-depth Technical Guide to H-DL-Tyr(Me)-OH and Related Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of O-Methyl-DL-tyrosine, the compound most commonly referred to by the ambiguous nomenclature **H-DL-Tyr(Me)-OH**. Due to the potential for misinterpretation, this guide also includes pertinent information on a related derivative, DL-Tyrosine methyl ester hydrochloride. This document is intended to serve as a core resource, presenting key data, experimental methodologies, and biological context for researchers working with these compounds.

Introduction and Nomenclature Clarification

The designation "H-DL-Tyr(Me)-OH" is chemically ambiguous. In peptide chemistry, the "H-" and "-OH" typically denote a free N-terminus (amino group) and a free C-terminus (carboxylic acid), respectively. The "(Me)" within the tyrosine residue abbreviation could signify methylation at several positions. The two most common derivatives are:

• O-Methyl-DL-tyrosine: The methyl group is on the phenolic hydroxyl group of the tyrosine side chain. Its structure is consistent with a free amino acid. This is the most likely interpretation.



• DL-Tyrosine methyl ester: The methyl group forms an ester with the carboxylic acid. The hydrochloride salt is a common form.

This guide will focus primarily on O-Methyl-DL-tyrosine while also providing comparative data for DL-Tyrosine methyl ester hydrochloride to ensure clarity and prevent potential confusion in experimental design.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of O-Methyl-DL-tyrosine and DL-Tyrosine methyl ester hydrochloride are summarized below. These tables consolidate quantitative data from various sources to facilitate easy comparison.

O-Methyl-DL-tyrosine

This compound is the racemic mixture of O-Methyl-L-tyrosine and O-Methyl-D-tyrosine. As a racemic mixture, it is not optically active.



Property	Value	Reference(s)
Synonyms	H-DL-Tyr(Me)-OH, p-Methoxy- DL-phenylalanine	[1]
CAS Number	7635-29-2	[1]
Molecular Formula	C10H13NO3	[1]
Molecular Weight	195.22 g/mol	[2]
Appearance	White to off-white powder	[1]
Melting Point	225-248 °C	[3]
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (~50 µg/mL for the L-isomer)[4]. Solubility of the related L-Tyrosine in DMSO is greater than in water, methanol, or ethanol[5].	
рКа	pKa values for O-Methyl-DL-tyrosine are not readily available. For comparison, the parent amino acid L-tyrosine has pKa values of approximately 2.20 (carboxyl group) and 9.11 (amino group).	
Optical Rotation	[α] = 0° (racemic mixture)	[2]

DL-Tyrosine methyl ester hydrochloride

This compound is the hydrochloride salt of the methyl ester of DL-Tyrosine.



Property	Value	Reference(s)
Synonyms	DL-Tyr-OMe·HCl	[4]
CAS Number	68697-61-0	[4]
Molecular Formula	C10H13NO3·HCl	[4]
Molecular Weight	231.68 g/mol	[4]
Appearance	White powder	[4]
Melting Point	184-190 °C	[4]
Solubility	Described as soluble and stable[4][6]. The related α-Methyl-DL-tyrosine methyl ester hydrochloride is soluble in water (50 mg/mL) and DMSO (≥20 mg/mL)[7][8].	
рКа	Not available. The presence of the hydrochloride salt indicates the amino group is protonated.	_
Optical Rotation	$[\alpha] = 0^{\circ}$ (racemic mixture)	

Spectroscopic Data

Spectroscopic analysis is critical for the verification of identity and purity. While fully assigned spectra for these specific DL-isomers are not consistently available in public databases, the following sections provide expected chemical shifts and absorption bands based on data from closely related compounds and structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

• O-Methyl-DL-tyrosine: Expected chemical shifts include signals for the aromatic protons (a pair of doublets around 6.8-7.2 ppm), the α -proton (a triplet or multiplet around 3.7-4.2 ppm),



the β-protons (a multiplet around 2.8-3.2 ppm), and a singlet for the methoxy group (O-CH₃) around 3.7 ppm.

 DL-Tyrosine methyl ester hydrochloride: Similar aromatic and backbone proton signals are expected. A distinct singlet for the ester methyl group (COOCH₃) would appear around 3.7 ppm. The phenolic -OH proton signal may be broad and its position solvent-dependent.

13C NMR:

- O-Methyl-DL-tyrosine: Expected chemical shifts include the carbonyl carbon (~170-175 ppm), aromatic carbons (~114-158 ppm, with the methoxy-substituted carbon being the most downfield), the α-carbon (~55 ppm), the β-carbon (~37 ppm), and the methoxy carbon (~55 ppm)[9].
- DL-Tyrosine methyl ester hydrochloride: Similar shifts are expected, with the ester carbonyl appearing around 172 ppm and the ester methyl carbon around 52 ppm[10].

Infrared (IR) Spectroscopy

- O-Methyl-DL-tyrosine: Characteristic peaks are expected for the amino acid functional groups. A broad band from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, which overlaps with the N-H stretch of the amine (as -NH₃+ in zwitterionic form). A C=O stretch for the carboxylic acid will be present around 1700-1740 cm⁻¹. Aromatic C=C stretches will appear in the 1450-1600 cm⁻¹ region. A prominent C-O stretch for the aryl ether is expected around 1250 cm⁻¹.
- DL-Tyrosine methyl ester hydrochloride: A strong C=O stretch for the ester group is expected around 1740 cm⁻¹[11]. The broad O-H stretch of the phenolic group will be present (~3200-3600 cm⁻¹). The N-H stretching of the protonated amine (-NH₃+) will appear as a broad band in the 2800-3200 cm⁻¹ region. Aromatic C=C stretches will be in the 1450-1600 cm⁻¹ region.

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below. These are generalized protocols that serve as a starting point and may require optimization for specific instrumentation and sample matrices.



Melting Point Determination

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube within a calibrated heating block and observing the temperature range from the onset of melting to complete liquefaction.

Methodology:

- Ensure the sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube into a melting point apparatus.
- Heat the sample rapidly to approximately 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
- The melting point is reported as the range T₁ T₂. For a pure compound, this range is typically narrow (0.5-2 °C).

Workflow for Melting Point Determination.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is commonly used for the analysis of amino acids and their derivatives. Due to their limited UV absorbance, pre-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) is often employed for sensitive detection.

Methodology:

- Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 0.1 N HCl or a mobile phase compatible buffer). Prepare a series of calibration standards.
- Derivatization (Automated): An autosampler can be programmed to mix the sample with a borate buffer and then with the OPA reagent just prior to injection. This ensures reproducible



derivatization times.

- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., Agilent AdvanceBio AAA, 4.6 x 150 mm, <2 μm).
 - Mobile Phase A: Aqueous buffer (e.g., 40 mM Sodium Phosphate, pH 7.8).
 - Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45/45/10 v/v/v).
 - Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the derivatized amino acids, followed by a wash and re-equilibration step.
 - Flow Rate: 1.5 2.0 mL/min.
 - Temperature: 40 °C.
- Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
- Quantification: The peak area of the analyte is compared to the calibration curve generated from the standards to determine its concentration.



Click to download full resolution via product page

General HPLC Workflow for Amino Acid Analysis.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR):

• Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, the pH can be adjusted to improve signal resolution.



- Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.
- Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift axis using a reference signal (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the finely ground sample (~1 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.
- Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological Context: Dopamine Synthesis and Inhibition

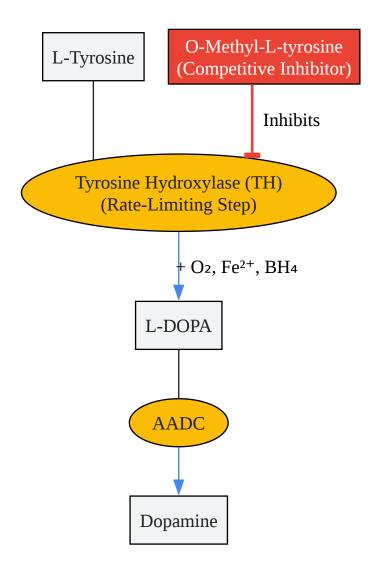
O-Methyl-L-tyrosine is recognized for its role as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine[12].

The synthesis of dopamine from L-tyrosine is a critical pathway in the central nervous system.

- Step 1: L-Tyrosine is converted to L-3,4-dihydroxyphenylalanine (L-DOPA) by tyrosine hydroxylase. This step requires molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin (BH₄) as cofactors[4].
- Step 2: L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine.



O-Methyl-L-tyrosine acts as a competitive inhibitor, likely by binding to the active site of tyrosine hydroxylase, thereby preventing the binding of the natural substrate, L-tyrosine. This inhibition leads to a reduction in the downstream production of dopamine and other catecholamines. This mechanism of action makes it a valuable tool in neuroscience research for studying the effects of dopamine depletion.



Click to download full resolution via product page

Dopamine synthesis pathway and inhibition by O-Methyl-L-tyrosine.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties, analytical methodologies, and biological relevance of O-Methyl-DL-tyrosine and its related derivative, DL-Tyrosine methyl ester hydrochloride. By clarifying the initial nomenclature



ambiguity and presenting data in a structured format, this document aims to support researchers in the accurate identification, handling, and application of these compounds in their scientific endeavors. The provided experimental protocols and pathway diagrams offer both a practical and conceptual framework for future research in drug development and neuroscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. conductscience.com [conductscience.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. researchgate.net [researchgate.net]
- 7. a-Methyl- DL -tyrosine methyl ester = 95 HPLC 7361-31-1 [sigmaaldrich.com]
- 8. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 9. chem.ucla.edu [chem.ucla.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- To cite this document: BenchChem. [physical and chemical properties of H-DL-TYR(ME)-OH]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b555555#physical-and-chemical-properties-of-h-dl-tyr-me-oh]

Disclaimer & Data Validity:





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com